

2,5-dibromo-4-nitro-1H-imidazole molecular structure and IUPAC name

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Compound of Interest

Compound Name: 2,5-dibromo-4-nitro-1H-imidazole

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An In-depth Technical Guide to 2,5-dibromo-4-nitro-1H-imidazole

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,5-dibromo-4-nitro-1H-imidazole**, a key intermediate in the development of pharmaceutical agents. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,5-dibromo-4-nitro-1H-imidazole**[1]. Its molecular structure consists of a five-membered imidazole ring substituted with two bromine atoms at positions 2 and 5, and a nitro group at position 4.

The molecular formula for this compound is $C_3HBr_2N_3O_2$ [2][3]. The imidazole ring exhibits tautomerism, where the hydrogen atom on the nitrogen can be located on either of the two nitrogen atoms, resulting in two equivalent forms[4]. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for confirming the specific positions of the substituents on the imidazole ring[4]. While NMR is a primary tool for its structural elucidation, specific chemical shift data for **2,5-dibromo-4-nitro-1H-imidazole** is not readily available in the public domain, though some suppliers indicate its availability[5][6].

Below is a two-dimensional representation of the molecular structure.

Caption: Molecular Structure of **2,5-dibromo-4-nitro-1H-imidazole**.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2,5-dibromo-4-nitro-1H-imidazole** is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value
Molecular Weight	270.87 g/mol [2][3]
Melting Point	>270 °C[7]
Boiling Point	396 °C[7]
Density	2.575 g/cm ³ [7]
Flash Point	193 °C[7]
Vapor Pressure	1.79E-06 mmHg at 25°C[7]
pKa	2.93 ± 0.10 (Predicted)[8]
Refractive Index	1.701[7]
Infrared Spectrum (KBr)	Characteristic absorption peaks at 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, 667 cm ⁻¹ [2]

Note: While single-crystal X-ray diffraction is the definitive method for determining precise bond lengths and angles, such data for **2,5-dibromo-4-nitro-1H-imidazole** was not found in the surveyed literature.

Experimental Protocol: Synthesis

The primary synthetic route to **2,5-dibromo-4-nitro-1H-imidazole** involves the regioselective dibromination of 4-nitroimidazole[4]. The electron-withdrawing nature of the nitro group at the 4-

position directs the electrophilic substitution of bromine to the 2 and 5 positions of the imidazole ring[4].

Materials and Reagents

- 4-nitroimidazole
- Sodium bicarbonate (NaHCO_3)
- Bromine (Br_2)
- Distilled water
- Concentrated hydrochloric acid (HCl)

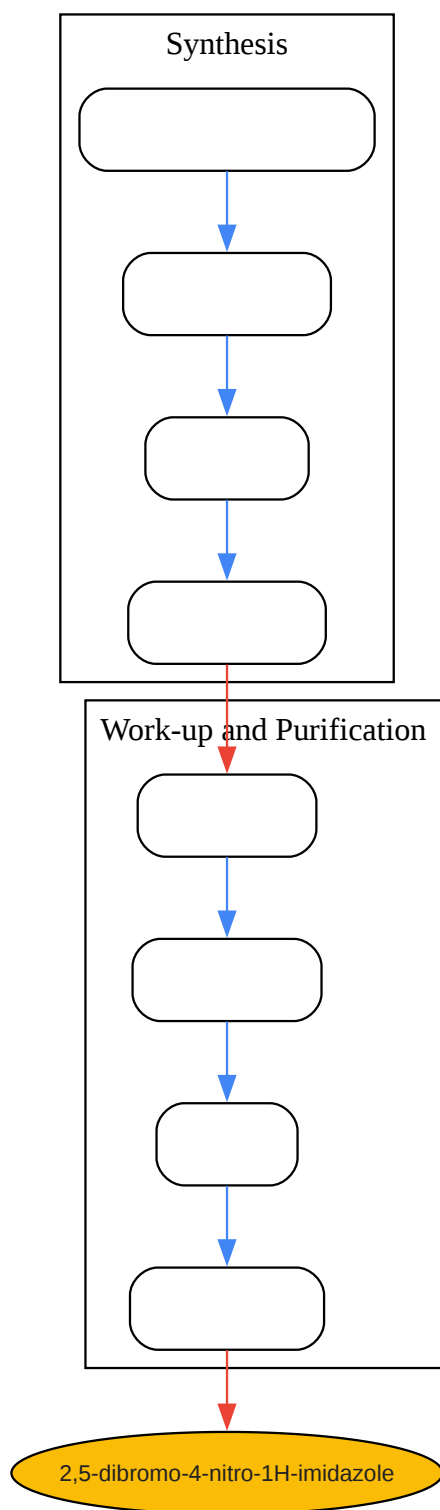
Synthesis Procedure

A general and scalable procedure for the synthesis of **2,5-dibromo-4-nitro-1H-imidazole** is as follows[2][7]:

- **Reaction Setup:** In a suitable reactor equipped with mechanical stirring, a reflux condenser, and an exhaust gas trap, 4-nitroimidazole, distilled water, and sodium bicarbonate are combined.
- **Bromination:** The mixture is stirred vigorously while bromine is added dropwise, maintaining the temperature at approximately 25 °C. Vigorous foaming may be observed due to the evolution of CO_2 .
- **Reaction Progression:** After the complete addition of bromine, the reaction mixture is stirred at room temperature for several hours.
- **Heating:** The temperature is then raised to 50-55 °C and the mixture is stirred for an additional period to ensure the reaction goes to completion.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled. In some procedures, the mixture is cooled in an ice bath, and concentrated hydrochloric acid is added. The resulting crystalline product is collected by filtration.

- Purification: The collected crystals are washed thoroughly with water to remove any unreacted starting materials and salts.
- Drying: The purified product is then dried under vacuum or in an oven at a controlled temperature (e.g., 50 °C) to yield **2,5-dibromo-4-nitro-1H-imidazole** as a light yellow crystalline solid.

The following diagram illustrates the general workflow for the synthesis and purification of **2,5-dibromo-4-nitro-1H-imidazole**.



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